molecular formula C8H15N3O2S B13059979 3-(2-methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine

3-(2-methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13059979
M. Wt: 217.29 g/mol
InChI Key: IZLQPZBMMZLGSE-UHFFFAOYSA-N
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Description

3-(2-Methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol. This pyrazole derivative is characterized by a methylsulfonyl group attached to a propan-2-yl side chain, a structural feature that enhances its potential as a building block in drug discovery and medicinal chemistry. The compound's structure, defined by the SMILES notation CC(C)(C1=CC(=NN1)N)S(=O)(=O)C , provides a versatile scaffold for the synthesis of more complex molecules . Pyrazole-sulfonamide hybrids are privileged structures in pharmaceutical research due to their broad spectrum of biological activities. The 5-aminopyrazole core is a well-established pharmacophore, and its functionalization with sulfonamide groups has led to numerous clinically approved drugs and investigational compounds . For instance, similar molecular frameworks are found in ATR (Ataxia Telangiectasia and Rad3-related) inhibitors, which are a promising class of compounds being investigated for their potential in oncology research , particularly in targeting DNA damage response pathways in cancer cells . Furthermore, such compounds are explored across multiple scientific fields, including coordination chemistry , catalysis , and as chemosensors . This reagent is presented as a high-quality intermediate for use in organic synthesis and hit-to-lead optimization campaigns. It is supplied with comprehensive analytical data to ensure identity and purity for advanced research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

2-methyl-5-(2-methylsulfonylpropan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3O2S/c1-8(2,14(4,12)13)6-5-7(9)11(3)10-6/h5H,9H2,1-4H3

InChI Key

IZLQPZBMMZLGSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN(C(=C1)N)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Detailed Reaction Conditions and Optimization

  • Solvent choice: Dichloromethane is preferred due to its ability to dissolve both reactants and maintain low temperatures.
  • Base: Triethylamine is favored for its moderate basicity and volatility, facilitating removal post-reaction.
  • Temperature control: Maintaining 0–5°C prevents decomposition or unwanted side reactions involving the sulfonyl group.
  • Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track reaction progress.
  • Yield: Optimized procedures report yields typically in the range of 70–85%.

Purification Techniques

  • Recrystallization: Utilizes solvents such as ethyl acetate or hexane mixtures to precipitate the pure compound.
  • Column chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) are employed to separate impurities.
  • Drying: Final products are dried under vacuum to remove residual solvents.

Research Findings and Notes on Synthetic Challenges

  • The presence of the methanesulfonyl group enhances the compound's stability but requires careful handling during synthesis to avoid sulfone degradation.
  • Sulfonylation reactions generally demand mild conditions to prevent over-oxidation or side reactions.
  • The steric hindrance around the 2-methanesulfonylpropan-2-yl substituent can affect reaction kinetics, necessitating longer reaction times or slight temperature adjustments.
  • Industrial processes benefit from continuous flow techniques that allow better control over these parameters, improving reproducibility and yield.

Comparative Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Reaction solvent Dichloromethane Dichloromethane or alternative solvents optimized for flow systems
Base Triethylamine Triethylamine or automated base dosing
Temperature 0–5°C Precisely controlled via flow reactors
Reaction monitoring TLC, HPLC Inline HPLC or spectroscopic methods
Purification Recrystallization, chromatography Automated chromatography, recrystallization
Yield 70–85% Comparable or improved due to optimized conditions
Scale Milligram to gram scale Kilogram to ton scale

Chemical Reactions Analysis

Types of Reactions

3-(2-methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler pyrazole derivative.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrazole compounds.

Scientific Research Applications

3-(2-methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features, molecular weights, and synthesis routes of 3-(2-methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine with its analogs:

Compound Substituent (R) Molecular Weight (g/mol) Synthesis Method Key Functional Groups
This compound Methanesulfonylpropan-2-yl 217.29* Likely sulfonylation Sulfonyl (electron-withdrawing)
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine tert-Butyl 153.23 Reductive amination Alkyl (electron-donating)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl 207.66 Condensation Aromatic, halogen (moderate electron-withdrawing)
N-(4-Methoxybenzyl)-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine 4-Methoxybenzyl 264.36 One-pot reductive amination Methoxy (electron-donating)

*Calculated based on molecular formula C₈H₁₅N₃O₂S.

Key Observations:
  • Solubility : Sulfonyl groups typically increase hydrophilicity, whereas tert-butyl and aromatic substituents favor lipophilicity .
TrkA Inhibition

In a study evaluating pyrazole-based TrkA inhibitors, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine demonstrated 94.0% inhibition at 0.49 µM, highlighting the role of bulky substituents in enhancing binding affinity . The methanesulfonylpropan-2-yl group may further modulate activity by introducing polar interactions with target receptors.

Antimicrobial Potential

Sulfur-containing pyrazole derivatives, such as those with disulfide moieties, exhibit antimicrobial activity due to sulfur’s redox-active properties .

Advantages of Sulfonyl Substituents

  • Enhanced Stability : Sulfonyl groups resist metabolic oxidation compared to alkyl or aryl substituents.
  • Solubility Profile : Improved aqueous solubility may benefit formulations for oral or injectable delivery.

Limitations and Challenges

  • Synthetic Complexity : Sulfonylation reactions often require harsh conditions (e.g., SO₃H derivatives) and meticulous purification.
  • Potential Toxicity: Sulfonyl groups can exhibit off-target effects, necessitating rigorous toxicity profiling.

Biological Activity

3-(2-Methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine, with CAS Number 1350479-19-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C7H13N3O2SC_7H_{13}N_3O_2S, with a molecular weight of 203.26 g/mol. The compound's structure includes a pyrazole ring, which is often associated with various biological activities.

Research indicates that compounds containing the pyrazole moiety can interact with various biological targets, including ion channels and enzymes. Specifically, pyrazole derivatives have been studied for their role as G protein-coupled receptor (GPCR) modulators and their effects on ion channel activity.

Pharmacological Effects

  • Antiepileptic Activity : Preliminary studies suggest that pyrazole derivatives may exhibit antiepileptic properties. For instance, compounds similar to this compound have shown efficacy in models of epilepsy through modulation of potassium channels (GIRK channels) .
  • Anxiolytic Effects : There is evidence that pyrazole-based compounds can also possess anxiolytic effects, potentially through their influence on neurotransmitter systems .
  • Nociception Models : Research has demonstrated that certain pyrazole derivatives can modulate pain responses in animal models, indicating potential applications in pain management .

Study on GIRK Channels

A study highlighted the activity of various pyrazole derivatives on GIRK channels, demonstrating that structural modifications could enhance potency and selectivity. For example, certain modifications led to compounds with EC50 values in the nanomolar range, indicating strong activity against specific GIRK channel subtypes .

CompoundStructureGIRK1/2 Activity (nM)GIRK1/4 Activity (nM)
12aInactive>6000>8000
12cActive609 ± 169Inactive
12dActive782 ± 155Inactive

This table summarizes the efficacy of selected compounds in modulating GIRK channel activity, with notable differences in potency observed based on structural variations.

Metabolic Stability Studies

Further investigations into the metabolic stability of these compounds revealed that certain substituents could significantly enhance stability in liver microsome assays. The incorporation of groups such as sulfone was noted to improve metabolic profiles while maintaining biological activity .

Safety and Toxicology

The safety profile of this compound indicates potential irritant effects upon contact with skin or eyes. According to safety data sheets, it is classified as a skin irritant (Category 2) and eye irritant (Category 2A), necessitating caution during handling .

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